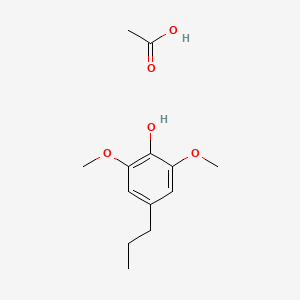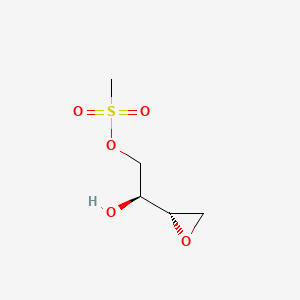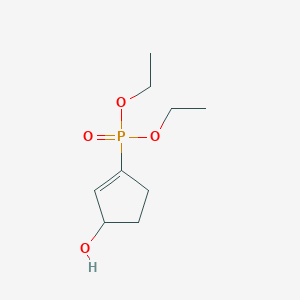
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester is a chemical compound with a unique structure that includes a cyclopentene ring and a phosphonic acid ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester typically involves the reaction of a cyclopentene derivative with a phosphonic acid ester. The reaction conditions often require a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize efficiency and minimize costs. The process may include steps such as purification and quality control to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous solvents and inert atmospheres.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may yield an alcohol or alkane.
科学的研究の応用
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It may be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. The exact mechanism depends on the specific application and the molecular targets involved.
類似化合物との比較
Phosphonic acid, (3-hydroxy-1-cyclopenten-1-yl)-, diethyl ester can be compared with other similar compounds, such as:
- Phosphonic acid, [(3-hydroxy-1-cyclopenten-1-yl)methyl]-, diethyl ester
- Isopropyl (3-hydroxy-1-cyclopenten-1-yl)methylphosphinate
These compounds share similar structural features but may differ in their reactivity, stability, and applications
特性
CAS番号 |
31675-38-4 |
|---|---|
分子式 |
C9H17O4P |
分子量 |
220.20 g/mol |
IUPAC名 |
3-diethoxyphosphorylcyclopent-2-en-1-ol |
InChI |
InChI=1S/C9H17O4P/c1-3-12-14(11,13-4-2)9-6-5-8(10)7-9/h7-8,10H,3-6H2,1-2H3 |
InChIキー |
YYGVYWDCUYZSTC-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(C1=CC(CC1)O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
![bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene](/img/structure/B14697706.png)
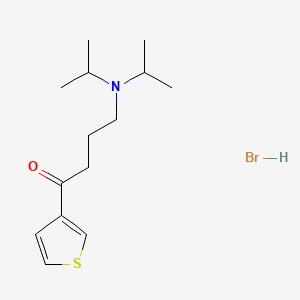
![2-Methyl-1,4,6,10-tetraoxaspiro[4.5]decane](/img/structure/B14697714.png)

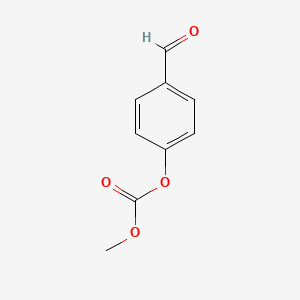
![1H-6,11-Epoxy-2-azabenzo[cd]pleiadene-1,3(2H)-dione](/img/structure/B14697730.png)
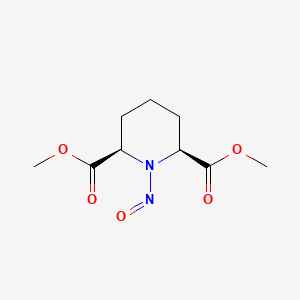

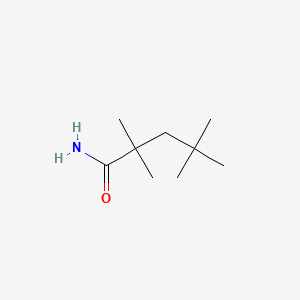
![4,16-Dioxahexacyclo[11.11.2.02,6.07,26.014,18.019,25]hexacosa-1(25),2(6),7(26),8,10,12,14(18),19,21,23-decaene-3,5,15,17-tetrone](/img/structure/B14697759.png)
